Raltegravir beta-D-Glucuronide

説明

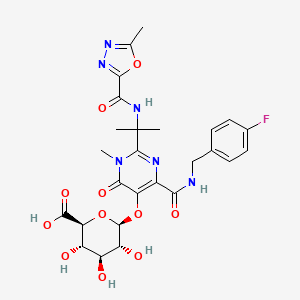

Raltegravir beta-D-Glucuronide (Raltegravir-β-D-Gluc) is a novel, highly potent, and selective small molecule inhibitor of the human immunodeficiency virus type 1 (HIV-1) integrase enzyme. Raltegravir-β-D-Gluc is a prodrug of the active form of raltegravir, the first integrase inhibitor approved for the treatment of HIV-1 infection. Raltegravir-β-D-Gluc has been shown to be an effective inhibitor of HIV-1 integrase in vitro and in vivo, and has been used to study the mechanism of HIV-1 integrase inhibition.

科学的研究の応用

Pharmacokinetic Studies

Raltegravir beta-D-Glucuronide is a metabolite of Raltegravir . It is often used in pharmacokinetic studies to understand the metabolism and elimination of Raltegravir, an antiretroviral drug used in the treatment of HIV .

Drug Monitoring

The compound is used in therapeutic drug monitoring . A method has been developed for the simultaneous quantification of several antiretroviral agents, including Raltegravir and its major metabolite, Raltegravir beta-D-Glucuronide, in human plasma . This method is simple, reliable, cost-effective, and suitable for routine analysis and clinical research .

Drug Interaction Studies

Raltegravir beta-D-Glucuronide can be used in drug interaction studies. By monitoring the levels of this metabolite, researchers can gain insights into how other drugs may interact with Raltegravir and affect its metabolism .

Bioavailability and Absorption Studies

The presence and quantity of Raltegravir beta-D-Glucuronide in plasma can provide information about the bioavailability and absorption of Raltegravir .

Toxicity Studies

As a metabolite of Raltegravir, Raltegravir beta-D-Glucuronide can be used in toxicity studies to understand the potential side effects of Raltegravir .

Development of New Analytical Methods

Raltegravir beta-D-Glucuronide is used in the development of new analytical methods. For example, a High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method has been proposed for the simultaneous quantification of several antiretroviral agents, including Raltegravir beta-D-Glucuronide .

作用機序

Target of Action

Raltegravir beta-D-Glucuronide is a metabolite of Raltegravir , an antiretroviral drug used to treat HIV infection . The primary target of Raltegravir is the HIV-1 integrase enzyme . This enzyme plays a crucial role in the HIV replication cycle as it catalyzes the covalent insertion of the viral DNA into the chromosomes of infected cells .

Mode of Action

Raltegravir, and by extension its metabolite Raltegravir beta-D-Glucuronide, inhibits the HIV-1 integrase enzyme, thereby preventing the integration of the viral genome into the human genome . This inhibition disrupts the HIV replication cycle and prevents the production of new viruses .

Biochemical Pathways

The inhibition of the HIV-1 integrase enzyme disrupts the HIV replication cycle. Normally, the integrase enzyme catalyzes the insertion of the viral DNA, produced by reverse transcription of the RNA, into the host cell chromosomes . Once integrated, the provirus persists in the host cell and serves as a template for the transcription of viral genes and replication of the viral genome, leading to the production of new viruses . By inhibiting the integrase enzyme, Raltegravir prevents this integration, thereby halting the replication of the virus .

Pharmacokinetics

Raltegravir is primarily metabolized by glucuronidation , a process that involves the addition of a glucuronic acid group to the drug to facilitate its excretion. The major mechanism of clearance of Raltegravir in humans is glucuronidation mediated by UGT1A1 . The renal clearance of unchanged drug is a minor pathway of elimination of Raltegravir (9% of total dose) .

Result of Action

The inhibition of the HIV-1 integrase enzyme by Raltegravir results in a potent and sustained antiretroviral effect in patients with advanced HIV-1 infection . It is well tolerated and, due to its mechanism of action, is likely to be active against viruses resistant to other classes of antiretroviral drugs .

Action Environment

The action of Raltegravir beta-D-Glucuronide, like that of Raltegravir, can be influenced by various environmental factors. For instance, the presence of other drugs can affect the metabolism of Raltegravir, potentially altering its efficacy and side effect profile . Additionally, individual patient characteristics, such as genetic variations in the UGT1A1 enzyme, could potentially influence the drug’s metabolism and effectiveness .

特性

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNIJULFVNPGGMF-LKUMGPRMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29FN6O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10678673 | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

620.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raltegravir beta-D-Glucuronide | |

CAS RN |

952654-62-5 | |

| Record name | Raltegravir beta-D-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0952654625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-{[(4-Fluorophenyl)methyl]carbamoyl}-1-methyl-2-{2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl}-6-oxo-1,6-dihydropyrimidin-5-yl beta-D-glucopyranosiduronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10678673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALTEGRAVIR BETA-D-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q53CNM2XZH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoic acid](/img/structure/B1140716.png)

![5-{4-[2-[(5-Benzyloxypyridin-2-yl)methylamino]ethoxy]benzylidine}thiazolidine-2,4-dione](/img/structure/B1140726.png)